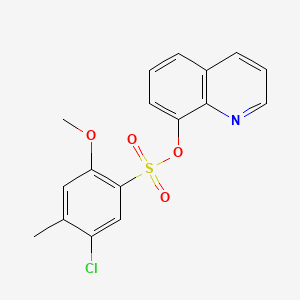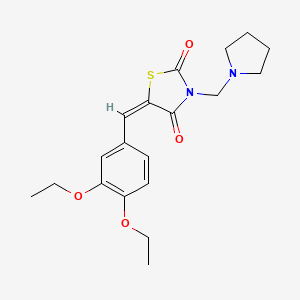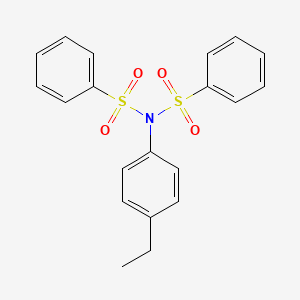
8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinyl sulfonates with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl sulfonates, while substitution reactions can produce various quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that quinoline derivatives can act as inhibitors of various enzymes and receptors, making them potential candidates for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Quinolinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate
- 8-Quinolinyl 5-chloro-2-methoxybenzenesulfonate
Uniqueness
8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14ClNO4S |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
quinolin-8-yl 5-chloro-2-methoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO4S/c1-11-9-15(22-2)16(10-13(11)18)24(20,21)23-14-7-3-5-12-6-4-8-19-17(12)14/h3-10H,1-2H3 |
Clave InChI |
ZUVHGTGFPZNWHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(8-quinolinylcarbonyl)amino]ethyl}-8-quinolinecarboxamide](/img/structure/B13371876.png)
![3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371886.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13371893.png)
![N-(2-methoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13371899.png)
![3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371906.png)

![3-(1-Azepanylmethyl)-6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371913.png)
![2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13371916.png)

![2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13371932.png)
![2-{2-[(3,4-Difluorobenzoyl)amino]ethoxy}ethyl 3,4-difluorobenzoate](/img/structure/B13371943.png)
![2-(2-hydroxyethyl)-3-[2-(3-methoxyphenyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13371962.png)

![N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13371992.png)
